3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl4-morpholinecarboxylate
Description
This compound is a synthetic chromen-4-one derivative incorporating a 2,3-dihydro-1,4-benzodioxin moiety and a morpholinecarboxylate ester group. Its structure combines a coumarin-like chromenone core (4-oxo-4H-chromen) with a propyl substituent at position 6, a 1,4-benzodioxin ring at position 3, and a morpholinecarboxylate ester at position 5. Crystallographic characterization of such compounds often employs SHELX-family software for structure refinement, a standard in small-molecule crystallography .
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO7/c1-2-3-17-12-18-22(14-21(17)33-25(28)26-6-8-29-9-7-26)32-15-19(24(18)27)16-4-5-20-23(13-16)31-11-10-30-20/h4-5,12-15H,2-3,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFPLCSOMYGDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been found to exhibit antibacterial properties. .
Mode of Action
Based on its structural similarity to other antibacterial compounds, it may interact with bacterial proteins or enzymes, disrupting their normal function and inhibiting bacterial growth.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. If it does indeed have antibacterial properties, it could potentially affect pathways related to bacterial cell wall synthesis, protein synthesis, or dna replication, among others.
Biological Activity
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 4-morpholinecarboxylate is a synthetic derivative belonging to the class of coumarin compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H25NO6
- Molecular Weight : 395.45 g/mol
- CAS Number : 934393-32-5
Research indicates that this compound exhibits various biological activities primarily through the modulation of enzyme systems and receptor interactions. The following mechanisms have been identified:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage and associated diseases.
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Properties : Preliminary data indicate that the compound has antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Study :
A study involving in vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects. -
Anti-inflammatory Study :
In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues. -
Antimicrobial Study :
A series of disk diffusion assays revealed that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting it could be developed into a therapeutic agent for treating infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with flavones and coumarins containing 1,4-dioxane or benzodioxin rings, as described in antihepatotoxic studies (e.g., 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g)) . Key differences include:
Table 1: Structural and Functional Comparisons
Structural Divergences and Implications
- Core Heterocycle: Unlike flavones (e.g., 4f, 4g), the target compound uses a chromenone scaffold, which may alter binding affinity to hepatic targets like cytochrome P450 enzymes. Coumarins generally exhibit lower antihepatotoxic activity than flavones in SAR studies, but the morpholinecarboxylate group in this compound could mitigate this via improved solubility or target interaction .
- The morpholinecarboxylate at C7 replaces the hydroxymethyl group in 4g, which was critical for 4g’s superior activity. Morpholine’s polarity may compensate for coumarin’s weaker intrinsic activity by facilitating hydrogen bonding or metabolic stability.
Pharmacological Hypotheses
While direct antihepatotoxic data for the target compound are unavailable, structural analogies suggest:
- Mechanistic Overlap : The benzodioxin ring may mimic silibinin’s hepatoprotective effects by scavenging free radicals or modulating glutathione levels .
- Differentiation from Flavones: The morpholine group could redirect activity toward non-hepatic targets (e.g., kinases or neurotransmitter receptors) due to its prevalence in CNS-active drugs.
Preparation Methods
Nucleophilic Substitution with Sodium Hydroxide
In a representative procedure, 6-acetyl-1,4-benzodioxane reacts with sodium hydroxide in ethanol and dichloromethane. For instance, a 65% yield was achieved by dissolving 534 mg (3 mmol) of 6-acetyl-1,4-benzodioxane and 160 mg (4 mmol) of NaOH in ethanol, followed by dropwise addition of a dichloromethane solution containing 4-(9H-carbazol-9-yl)benzaldehyde. The mixture is stirred overnight at room temperature, filtered, and washed with petroleum ether to isolate the product. This method highlights the importance of polar aprotic solvents for efficient substitution.
Sodium Hydride-Mediated Coupling
Alternative routes employ sodium hydride in dimethyl sulfoxide (DMSO) under inert atmospheres. For example, a 47% yield was obtained by reacting 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone with methyl 3-chlorobenzoate in DMSO at 15–20°C for 24 hours. The use of DMSO enhances reaction kinetics by stabilizing intermediates, though side reactions (e.g., diketone formation) necessitate careful purification via recrystallization.
Formation of the Chromenone Core
The chromenone scaffold (4-oxo-4H-chromen-7-yl) is typically constructed via cyclization or condensation reactions.
Claisen-Schmidt Condensation
A Claisen-Schmidt condensation between 3-acetylchromenone derivatives and benzodioxin carbaldehydes is a common approach. In one protocol, 3-chlorobenzoate derivatives react with benzodioxin acetophenones under basic conditions, achieving yields up to 65%. The reaction proceeds via enolate formation, followed by aldol addition and dehydration. Key parameters include:
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Temperature : Room temperature to 80°C
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Solvents : Ethanol or DMSO
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Catalysts : Sodium hydroxide or hydride bases
Mamedov Rearrangement
Recent advancements utilize the Mamedov rearrangement to assemble the chromenone-benzodioxin hybrid. This method involves refluxing 3-aroylquinoxalinones with benzene-1,2-diamines in acetic acid for 4 hours. For example, coupling 3-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoxalinone with morpholine carboxylate precursors yielded regioisomeric products, which were separated via column chromatography.
Introduction of the Morpholine Carboxylate Group
The 4-morpholinecarboxylate moiety is introduced via esterification or carboxamide coupling.
Esterification with Morpholine Carbonyl Chloride
Direct esterification of the chromenone hydroxyl group with morpholine carbonyl chloride in dichloromethane achieves moderate yields (50–60%). Triethylamine is often added to scavenge HCl, and reactions are conducted at 0°C to minimize side reactions.
Carboxamide Coupling
Alternative strategies employ carbodiimide-mediated coupling between chromenone carboxylic acids and morpholine amines. For instance, 3-(2-cyclopropyl-5-methyl-1H-imidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-carboxamide was synthesized using EDC/HOBt in DMF, yielding 382.46 g/mol product with a racemic mixture. This method ensures regioselectivity but requires rigorous drying to prevent hydrolysis.
Challenges and Mitigation Strategies
Q & A
Q. How can researchers optimize the synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl4-morpholinecarboxylate to reduce trial-and-error approaches?
- Methodological Answer : Integrate computational reaction path searches (e.g., quantum chemical calculations) with high-throughput experimental screening. For example, use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways. Couple this with statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and validate computational predictions. This hybrid approach minimizes experimental iterations by narrowing conditions to those with the highest predicted yields .
Q. What analytical techniques are critical for structural characterization of this compound, particularly its morpholinecarboxylate and chromenone moieties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the substitution patterns on the benzodioxin and chromenone rings. For example, coupling constants in -NMR can confirm the dihydro configuration of the benzodioxin group.
- X-ray Crystallography : If single crystals are obtainable, this method provides unambiguous confirmation of the stereochemistry at the morpholinecarboxylate linkage.
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula and detects potential byproducts from incomplete esterification or oxidation .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : The compound’s low solubility in polar solvents (due to the propyl and benzodioxin groups) complicates column chromatography. Strategies include:
- Gradient Elution : Use mixed solvent systems (e.g., hexane/ethyl acetate with incremental polarity adjustments) to improve separation.
- Recrystallization : Screen solvents like dichloromethane/ethanol mixtures to exploit temperature-dependent solubility differences.
- HPLC-PDA : Employ preparative HPLC with photodiode array detection to isolate fractions with >95% purity, particularly for removing regioisomeric impurities .
Advanced Research Questions
Q. How can contradictory data on reaction yields or byproduct formation be resolved in studies involving this compound?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Use time-resolved in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify transient intermediates that may lead to divergent pathways.
- Computational Validation : Compare experimental byproducts with DFT-calculated transition states to determine if discrepancies arise from competing mechanisms (e.g., SN1 vs. SN2 pathways at the morpholinecarboxylate group).
- Batch-to-Batch Analysis : Perform LC-MS on multiple synthesis batches to distinguish systematic errors (e.g., reagent degradation) from stochastic variability .
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Use Hammett plots to quantify the electron-donating/withdrawing effects of the benzodioxin and chromenone substituents. For example, the 4-oxo group on chromenone may activate the ring toward nitration or sulfonation.
- Nucleophilic Attack : Probe the morpholinecarboxylate’s susceptibility to hydrolysis under acidic/basic conditions via -NMR kinetics. Compare activation energies using Arrhenius plots to identify rate-limiting steps .
Q. How can computational modeling predict this compound’s behavior in complex reaction systems (e.g., catalytic cycles or multi-step syntheses)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s interactions with solvents or catalysts (e.g., Pd/C) to predict steric or electronic barriers to reactivity.
- Machine Learning (ML) : Train ML models on existing reaction databases (e.g., Reaxys) to forecast optimal conditions for cross-coupling or cyclization steps involving the chromenone core.
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for enzyme-inhibitor studies if the compound is a bioactive target .
Q. What strategies exist for designing analogs of this compound to study structure-activity relationships (SAR)?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the propyl group with isosteres like cyclopropyl or trifluoromethyl to assess effects on lipophilicity.
- Fragment-Based Design : Use X-ray or cryo-EM structures of target proteins (e.g., kinases) to guide modifications to the benzodioxin or morpholinecarboxylate moieties.
- Parallel Synthesis : Employ automated liquid handlers to synthesize a library of analogs with systematic variations in ring substituents .
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV-Vis light in aqueous solutions and analyze degradation products via LC-QTOF-MS. Identify major pathways (e.g., cleavage of the benzodioxin ring).
- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity. Compare with computational predictions from tools like ECOSAR.
- Soil Sorption Experiments : Measure log values to predict mobility in environmental matrices .
Q. How can researchers validate the compound’s hypothesized biological targets using advanced experimental techniques?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring thermal stabilization of proteins in cell lysates upon compound binding.
- CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking putative targets (e.g., a specific kinase) to assess loss of compound activity.
- SPR/BLI Binding Studies : Quantify binding kinetics (e.g., , /) using surface plasmon resonance or bio-layer interferometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
